molecular formula C32H29ClN2O6S B3878334 Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B3878334
M. Wt: 605.1 g/mol
InChI Key: XMYAJLXZKSYXCA-PKAZHMFMSA-N
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Description

Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure scalability and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: A class of compounds with similar core structures.

    Phenylmethoxy derivatives: Compounds with similar functional groups.

Uniqueness

Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural features, which may confer specific biological activities and chemical reactivity.

Properties

IUPAC Name

ethyl (2Z)-2-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29ClN2O6S/c1-5-40-31(37)28-19(2)34-32-35(29(28)22-12-15-25(38-3)26(16-22)39-4)30(36)27(42-32)17-21-8-6-7-9-24(21)41-18-20-10-13-23(33)14-11-20/h6-17,29H,5,18H2,1-4H3/b27-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYAJLXZKSYXCA-PKAZHMFMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=CC=C4OCC5=CC=C(C=C5)Cl)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=CC=C4OCC5=CC=C(C=C5)Cl)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (2Z)-2-({2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

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